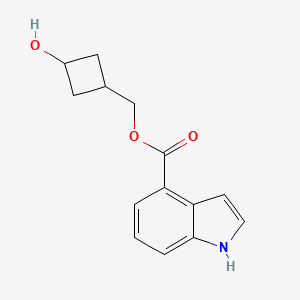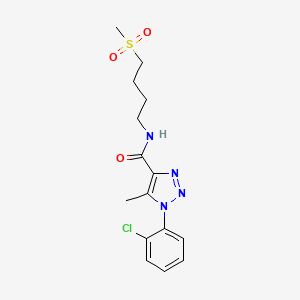
(3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate, also known as HCIM, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. HCIM is a cyclic derivative of indole-4-carboxylic acid and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of (3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and modulation of neurotransmitter activity. This compound has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression regulation. This compound has also been found to modulate the activity of the neurotransmitter serotonin, which is involved in mood regulation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its enzyme inhibition and neurotransmitter modulation, this compound has been found to induce cell death in certain cancer cells, inhibit the growth of certain bacteria, and modulate the activity of certain ion channels. This compound has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate has several advantages for lab experiments, including its high yield synthesis, cost-effectiveness, and potential for use in drug discovery and development. However, this compound also has some limitations, including its limited solubility in water and potential for toxicity at high doses.
Orientations Futures
There are several future directions for research on (3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate. One area of research could be the development of this compound derivatives with improved solubility and reduced toxicity. Another area of research could be the investigation of this compound's potential as an anti-cancer agent in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for the treatment of neurological disorders.
In conclusion, this compound is a promising compound for scientific research with potential applications in drug discovery and development, cancer research, and neuroscience. Its synthesis method is cost-effective and yields high purity product. This compound has various biochemical and physiological effects, including enzyme inhibition, neurotransmitter modulation, and anti-inflammatory effects. While this compound has some limitations, further research on its potential as a therapeutic agent is warranted.
Méthodes De Synthèse
The synthesis of (3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate involves the reaction of indole-4-carboxylic acid with cyclobutanone in the presence of a base catalyst. The resulting product is a white crystalline solid that can be purified by recrystallization. The yield of this compound synthesis is high, making it a cost-effective compound for scientific research.
Applications De Recherche Scientifique
(3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate has shown potential in various scientific research applications, including drug discovery and development, cancer research, and neuroscience. This compound has been found to inhibit the activity of certain enzymes, making it a potential candidate for drug discovery and development. In cancer research, this compound has been shown to induce cell death in certain cancer cells, making it a potential anti-cancer agent. In neuroscience, this compound has been found to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
Propriétés
IUPAC Name |
(3-hydroxycyclobutyl)methyl 1H-indole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-10-6-9(7-10)8-18-14(17)12-2-1-3-13-11(12)4-5-15-13/h1-5,9-10,15-16H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLFJZBZXMXFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)COC(=O)C2=C3C=CNC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide](/img/structure/B7429850.png)
![1-[2-[1-[(5-Cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]ethyl]-4-fluorophenyl]piperidin-4-ol](/img/structure/B7429858.png)
![3-cyano-3-fluoro-N-[4-[(4-fluorophenyl)sulfanylmethyl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7429869.png)
![1-[(1-Ethyl-6-oxopiperidine-3-carbonyl)amino]-3-(4-methylsulfonylphenyl)urea](/img/structure/B7429870.png)
![Ethyl 4-[(3-pyridin-3-ylpyrrolidine-1-carbonyl)amino]benzoate](/img/structure/B7429883.png)
![3-(2-Amino-1-cyclopentylethyl)-1-methyl-1-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]urea;2,2,2-trifluoroacetic acid](/img/structure/B7429892.png)
![3-(2-Fluorophenyl)-3-[[2-(4-fluorophenyl)-2-hydroxyethyl]amino]propan-1-ol](/img/structure/B7429893.png)
![N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide](/img/structure/B7429898.png)
![methyl (3S,4S)-4-methyl-1-[[4-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]pyrrolidine-3-carboxylate](/img/structure/B7429906.png)

![N'-methoxy-N-[4-(5-methyltriazol-1-yl)phenyl]-N'-(oxan-4-ylmethyl)oxamide](/img/structure/B7429911.png)
![4-[[[5-(1,2-Oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]-1-propylpyrrolidin-2-one](/img/structure/B7429922.png)
![[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl 3-oxocyclopentane-1-carboxylate](/img/structure/B7429927.png)
![tert-butyl N-[1-[(1-methoxypiperidin-4-yl)carbamoyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B7429928.png)
